4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride
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Overview
Description
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H9N3O·2HCl and a molecular weight of 212.08 g/mol
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridin-3-amine dihydrochloride is the GABA (gamma-aminobutyric acid) system . This compound acts as an agonist at this receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound interacts with its target, the GABA system, in a seemingly different way from benzodiazepines and other sedatives . It has been found to be a weak GABA agonist , meaning it binds to the GABA receptors and mimics the function of GABA, leading to an increase in the inhibitory effects of GABA on neuronal firing .
Biochemical Pathways
The compound affects the GABAergic pathway, enhancing the inhibition of neuronal firing . This results in an overall decrease in neuronal excitability, contributing to its potential effects as a sleep aid .
Pharmacokinetics
It has been suggested that it may penetrate the blood-brain barrier (bbb) very easily . This is important for its bioavailability and ability to exert its effects in the central nervous system.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the enhancement of GABA-mediated inhibitory neurotransmission . This can lead to effects such as increased deep sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{3{Synthesis of optically active 5-thioxotetrahydro-5H-oxazolo3,2-c .... One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base, followed by cyclization and hydrochloride salt formation[{{{CITATION{{{1{this compound](https://www.sigmaaldrich.com/US/en/product/enamine/enah03a000a9?context=bbe)[{{{CITATION{{{_2{4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride](https://www.sigmaaldrich.com/US/en/product/enamine/ena497680390?context=bbe).
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions, such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: In the chemical industry, it is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-ol
4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridin-4-one
5-thioxotetrahydro-5H-oxazolo[3,2-c]pyrimidin-2(3H)-ones
Uniqueness: 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride is unique in its structure and reactivity compared to similar compounds. Its specific arrangement of atoms and functional groups allows for distinct chemical properties and applications.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPVOQTTWHHTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(ON=C21)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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